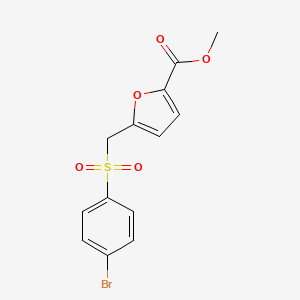

Methyl 5-(((4-bromophenyl)sulfonyl)methyl)furan-2-carboxylate

Description

Methyl 5-(((4-bromophenyl)sulfonyl)methyl)furan-2-carboxylate is a furan-based compound featuring a sulfonylmethyl bridge linking the furan ring to a 4-bromophenyl substituent. The bromine atom at the para position of the phenyl ring introduces steric bulk and electron-withdrawing effects, which may influence reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

methyl 5-[(4-bromophenyl)sulfonylmethyl]furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO5S/c1-18-13(15)12-7-4-10(19-12)8-20(16,17)11-5-2-9(14)3-6-11/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHARQTPSVLQNKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CS(=O)(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(((4-bromophenyl)sulfonyl)methyl)furan-2-carboxylate typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Introduction of the Sulfonylmethyl Group: The sulfonylmethyl group can be introduced via sulfonylation reactions using sulfonyl chlorides and appropriate bases.

Bromination: The bromine atom is introduced through electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS).

Esterification: The methyl ester group is typically introduced through esterification reactions using methanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(((4-bromophenyl)sulfonyl)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like Pd/C and hydrogen gas or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

Oxidation: Furanones and other oxygenated derivatives.

Reduction: The corresponding de-brominated compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(((4-bromophenyl)sulfonyl)methyl)furan-2-carboxylate has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

Industrial Applications: The compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.

Mechanism of Action

The mechanism of action of Methyl 5-(((4-bromophenyl)sulfonyl)methyl)furan-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The sulfonylmethyl group can interact with active sites of enzymes, while the furan ring can provide additional binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogs of Methyl 5-(((4-bromophenyl)sulfonyl)methyl)furan-2-carboxylate, along with their properties and applications:

Spectroscopic and Crystallographic Analysis

- Fluoro-Nitro Analog :

Intermolecular Interactions

| Interaction Type | Fluoro-Nitro Analog | Bromophenylsulfonyl Analog (Predicted) |

|---|---|---|

| Dominant Forces | van der Waals, π-π stacking | Enhanced van der Waals due to Br; possible halogen bonding |

| Hydrogen Bonding | Weak CH···O (3.05 Å) | Likely absent or weak due to lack of H-bond donors |

| Crystal Packing Density | Moderate (layered structure) | Higher density due to bromine’s steric and electronic effects |

Biological Activity

Methyl 5-(((4-bromophenyl)sulfonyl)methyl)furan-2-carboxylate (CAS No. 886498-54-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C13H11BrO5S

- Molecular Weight : 359.19 g/mol

- Melting Point : 190-194 °C

These properties indicate a stable compound suitable for various biological evaluations.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with bromophenylsulfonyl precursors. The detailed synthetic pathway is crucial for ensuring the purity and yield of the compound for biological testing.

Anticancer Activity

Research has indicated that compounds containing a furan moiety exhibit promising anticancer properties. This compound has been evaluated in various cancer cell lines, including breast cancer (MCF-7) and cervical carcinoma (HeLa):

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| MCF-7 | 12.8 | Doxorubicin (3.13) |

| HeLa | 0.70 | Doxorubicin (3.13) |

The compound demonstrated significant cytotoxicity, particularly in the MCF-7 cell line, suggesting a potential mechanism of action through apoptosis induction or cell cycle arrest.

Carbonic Anhydrase Inhibition

The compound's structural similarity to known carbonic anhydrase inhibitors suggests it may also inhibit this enzyme, which is implicated in tumor growth and metastasis:

| Compound | Inhibition (%) | IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Reference Compound (Sulfanilamide) | 93.00 | 3 |

Preliminary studies indicate that modifications to the phenolic ring can enhance inhibitory activity against specific carbonic anhydrase isoforms, making this compound a candidate for further investigation in cancer therapy.

Case Studies

-

Study on Antitumor Activity :

A study evaluated various derivatives of sulfonamide compounds, including this compound, against multiple cancer cell lines. The results indicated that the presence of the bromine atom at the para position significantly enhanced the anticancer activity compared to unsubstituted analogs . -

Structure-Activity Relationship (SAR) :

Research focused on the SAR of furan-based derivatives highlighted that electron-withdrawing groups like bromine enhance biological activity by stabilizing reactive intermediates during enzyme inhibition processes . This reinforces the importance of substituent positions on the phenolic ring in modulating biological effects.

Q & A

Basic: What are the typical synthetic routes for Methyl 5-(((4-bromophenyl)sulfonyl)methyl)furan-2-carboxylate, and what reaction conditions are critical for high yield?

Answer:

The synthesis typically involves a multi-step process:

- Step 1: Formation of the furan-2-carboxylate core via esterification of furan-2-carboxylic acid with methanol under acidic conditions.

- Step 2: Introduction of the sulfonylmethyl group through sulfonylation of the furan ring using 4-bromobenzenesulfonyl chloride. This step often requires a base (e.g., triethylamine) to neutralize HCl byproducts .

- Step 3: Purification via recrystallization or column chromatography to isolate the final product.

Critical parameters include:

- Temperature control (0–5°C during sulfonylation to prevent side reactions).

- Stoichiometric ratios (excess sulfonyl chloride ensures complete substitution).

- Solvent choice (polar aprotic solvents like DMF enhance reactivity) .

Basic: How is the compound structurally characterized, and what spectroscopic techniques are most reliable?

Answer:

Key characterization methods:

- Nuclear Magnetic Resonance (NMR):

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 399.97 for C₁₃H₁₀BrO₅S) .

- X-ray Crystallography: Resolves dihedral angles between the furan ring and 4-bromophenyl group (e.g., ~39° in analogous structures) .

Advanced: How can researchers optimize reaction conditions to mitigate low yields in the sulfonylation step?

Answer:

Common challenges include incomplete sulfonylation or hydrolysis of the ester group. Optimization strategies:

- Catalyst screening: Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .

- Moisture control: Conduct reactions under inert atmosphere (N₂/Ar) to prevent ester hydrolysis.

- Alternative reagents: Replace 4-bromobenzenesulfonyl chloride with its sodium salt in biphasic systems (water/dichloromethane) to improve solubility .

- Reaction monitoring: Use TLC or in-situ IR to track intermediate formation and adjust reaction time .

Advanced: How should researchers resolve contradictions in spectroscopic data, such as unexpected splitting in ¹H NMR signals?

Answer:

Unexpected splitting may arise from:

- Conformational isomerism: The sulfonyl group can adopt different orientations, causing splitting. Computational modeling (e.g., DFT) predicts stable conformers .

- Impurity interference: Compare HRMS data with theoretical isotopic patterns to identify contaminants.

- Dynamic effects: Variable-temperature NMR (VT-NMR) can average out splitting caused by slow rotational exchange .

Advanced: What experimental designs are suitable for studying the electronic effects of the 4-bromophenyl substituent on reactivity?

Answer:

- Structure-Activity Relationship (SAR) studies: Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups at the 4-position. Compare reaction rates in nucleophilic substitutions .

- Crystallographic analysis: Measure dihedral angles between the sulfonyl group and furan ring to assess steric/electronic influences on conformation .

- Computational modeling: Use DFT to calculate Fukui indices and predict sites of electrophilic attack .

Advanced: How can researchers investigate potential biological activity mechanisms of this compound?

Answer:

Methodological approaches include:

- Enzyme inhibition assays: Test against targets like cyclooxygenase (COX) or kinases, given sulfonyl groups’ affinity for active sites .

- Molecular docking: Simulate interactions with protein targets (e.g., sulfonylurea receptors) using software like AutoDock Vina .

- Metabolic stability studies: Use liver microsomes to assess oxidative degradation pathways and identify metabolites via LC-MS .

Advanced: What strategies are effective for analyzing and validating synthetic intermediates with complex stereochemistry?

Answer:

- Chiral HPLC: Separates enantiomers using columns like Chiralpak IG-3 and polar mobile phases (e.g., hexane/isopropanol) .

- Circular Dichroism (CD): Detects optical activity in intermediates with chiral centers.

- X-ray crystallography: Provides unambiguous stereochemical assignment, especially for diastereomers .

Basic: What are the common degradation pathways of this compound under ambient storage conditions?

Answer:

- Hydrolysis: The ester group may hydrolyze to carboxylic acid in humid environments. Stabilize by storing in desiccators with silica gel .

- Photodegradation: UV exposure can cleave the sulfonyl-furan bond. Use amber glass vials for storage .

- Thermal decomposition: TGA-DSC analysis identifies decomposition onset temperatures (~200°C for similar esters) .

Advanced: How can computational tools aid in predicting the compound’s physicochemical properties?

Answer:

- LogP calculation: Software like ACD/Labs predicts lipophilicity (e.g., LogP ~2.5), guiding solubility in biological assays .

- pKa estimation: Tools like MarvinSketch estimate acidity (e.g., ester carbonyl pKa ~-5), informing reactivity in basic conditions .

- Molecular dynamics simulations: Model aggregation behavior in aqueous solutions to optimize formulation .

Advanced: What methodologies are recommended for analyzing batch-to-batch variability in purity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.